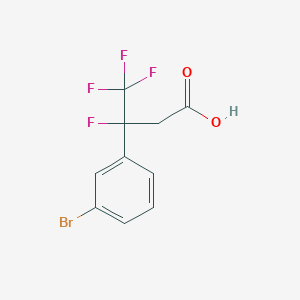
3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is an organic compound characterized by the presence of a bromophenyl group and a tetrafluorobutanoic acid moiety. This compound is of interest due to its unique chemical structure, which combines halogenated aromatic and aliphatic components, making it a valuable subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid typically involves multiple steps, starting with the bromination of a suitable aromatic precursor. One common method involves the bromination of phenylpropionic acid derivatives, followed by the introduction of fluorine atoms through halogen exchange reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and coupled products with extended aromatic systems.
Applications De Recherche Scientifique
3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the tetrafluorobutanoic acid moiety can form hydrogen bonds or electrostatic interactions with polar sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromophenylboronic acid
- 3-Bromopropionic acid
- 3-Bromobenzeneboronic acid
Comparison
Compared to similar compounds, 3-(3-Bromophenyl)-3,4,4,4-tetrafluorobutanoic acid is unique due to the presence of both bromine and multiple fluorine atoms. This combination enhances its reactivity and stability, making it more versatile for various applications. The tetrafluorobutanoic acid moiety also imparts distinct physicochemical properties, such as increased lipophilicity and resistance to metabolic degradation.
Propriétés
Formule moléculaire |
C10H7BrF4O2 |
|---|---|
Poids moléculaire |
315.06 g/mol |
Nom IUPAC |
3-(3-bromophenyl)-3,4,4,4-tetrafluorobutanoic acid |
InChI |
InChI=1S/C10H7BrF4O2/c11-7-3-1-2-6(4-7)9(12,5-8(16)17)10(13,14)15/h1-4H,5H2,(H,16,17) |
Clé InChI |
OUUYGJSVEMGADU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(CC(=O)O)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


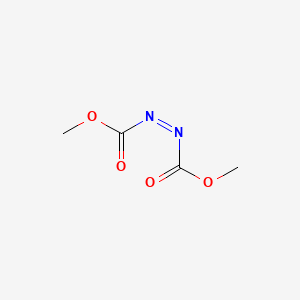

![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)

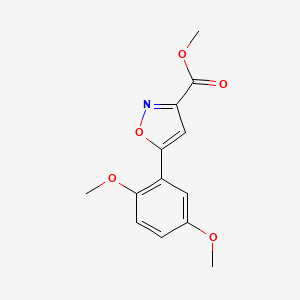

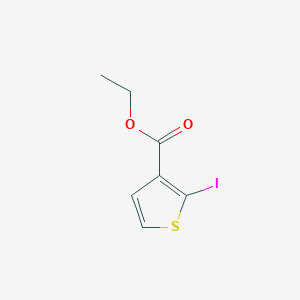
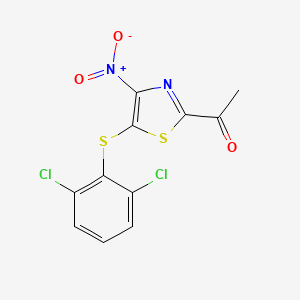
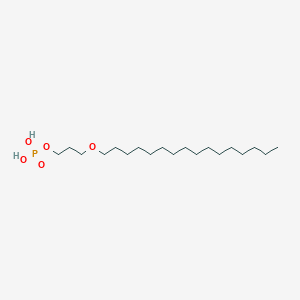
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
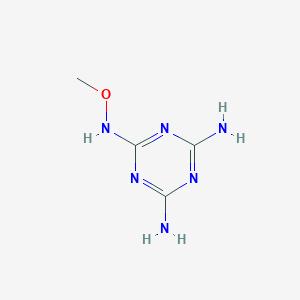
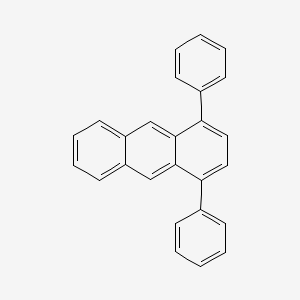
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
